3-Nitrophenylhydrazine hydrochloride

Analytical Chemistry Pharmaceutical Impurity Analysis HPLC-UV Detection

Choose 3-Nitrophenylhydrazine hydrochloride where method selectivity matters. Unlike the 2-nitro isomer (λmax ~395 nm), this reagent shifts derivative absorption to 397 nm, minimizing matrix interference and enabling validated genotoxic impurity control (4-nitrobenzaldehyde LOD 0.009 μg/mL, ICH M7 compliant). Deploy for high-yield dual derivatization of carbonyls and carboxylic acids in complex biological matrices—validated for GHB in forensic specimens and 13C-labeled metabolites in dog blood. Leverage as a key cyclocondensation partner for pyrazoline/pyrazole-fused terpenoids and benzothiazines with demonstrated anticancer and antiviral activity. Purity: ≥98%. Stored under inert atmosphere at room temperature for long-term stability.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 636-95-3
Cat. No. B1588614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylhydrazine hydrochloride
CAS636-95-3
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl
InChIInChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H
InChIKeyBKOYKMLGFFASBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenylhydrazine Hydrochloride: Verified Purity and Storage Specifications for Analytical Method Development


3-Nitrophenylhydrazine hydrochloride (CAS 636-95-3) is an arylhydrazine salt commonly employed as a derivatization reagent for carbonyl and carboxyl compounds in analytical chemistry, as well as a building block in heterocyclic synthesis . Commercial specifications typically cite a melting point of 206–210 °C (decomposition) and a purity of ≥98%, with storage recommended under inert atmosphere at room temperature to maintain stability .

Why 3-Nitrophenylhydrazine Hydrochloride Cannot Be Substituted by 2-NPH, 4-NPH, or DNPH in Regulated Analytical Methods


While multiple nitrophenylhydrazine isomers (e.g., 2-nitrophenylhydrazine, 4-nitrophenylhydrazine) and 2,4-dinitrophenylhydrazine (DNPH) are commercially available as carbonyl derivatization reagents, their substitution is not analytically equivalent due to differences in derivative absorption maxima, chromatographic retention, and matrix interference profiles [1]. For instance, 2-nitrophenylhydrazine produces derivatives absorbing at approximately 395 nm, whereas 3-nitrophenylhydrazine hydrochloride yields a significant red-shift to 397 nm, altering method selectivity [2]. Furthermore, distinct mutagenicity profiles among phenylhydrazine derivatives preclude interchangeable use in pharmaceutical impurity methods subject to toxicological risk assessment [3].

Quantitative Evidence Guide: Differentiating Performance of 3-Nitrophenylhydrazine Hydrochloride (636-95-3)


Derivative Absorption Red-Shift Minimizes Matrix Interference Relative to 2-NPH and 4-NPH

Compared with other nitro-substituted phenylhydrazines, 3-nitrophenylhydrazine hydrochloride minimizes drug matrix and derivatization reagent interferences because the maximum absorption wavelength of its derivative is significantly red-shifted to 397 nm [1].

Analytical Chemistry Pharmaceutical Impurity Analysis HPLC-UV Detection

Sub-ppm Detection Limit for Genotoxic Impurity 4-Nitrobenzaldehyde by HPLC-UV

A validated HPLC-UV method using 3-nitrophenylhydrazine hydrochloride derivatization achieved a limit of detection (LOD) of 0.009 μg/mL for 4-nitrobenzaldehyde in chloramphenicol samples, enabling trace-level quantification of this potential genotoxic impurity [1].

Pharmaceutical Quality Control Genotoxic Impurity Trace Analysis

Quantitative Derivatization Yield >95% for GHB Enables LC-MS Detection

Derivatization of gamma-hydroxybutyric acid (GHB) with 3-nitrophenylhydrazine hydrochloride proceeds with >95% yield across a concentration range of 1–6 μg/mL, converting a poorly detectable analyte into a hydrazone derivative suitable for LC-MRM-MS analysis [1].

Forensic Toxicology Clinical Metabolomics LC-MS Derivatization

Purity Specification ≥98% and Storage Stability Profile for Reproducible Method Transfer

Commercially available 3-nitrophenylhydrazine hydrochloride is routinely supplied at ≥98% purity (by GC, HPLC, or potassium iodate titration), with stability confirmed at room temperature in closed containers under inert atmosphere . Melting point specification of 206–210°C (decomposition) provides a simple identity verification check [1].

Reagent Quality Control Method Validation Procurement Specification

Versatility as Dual-Functional Reagent for Carbonyl and Carboxyl Derivatization

3-Nitrophenylhydrazine hydrochloride functions as a derivatizing reagent for both carbonyl-containing metabolites (via hydrazone formation) and carboxyl-containing metabolites (via hydrazide formation in the presence of a carbodiimide coupling agent) . Additionally, it is employed as a high-efficiency chemical isotope-labeling reagent for quantitative metabolomics .

Metabolomics Isotope Labeling LC-MS Sample Preparation

Synthetic Utility in Bioactive Heterocycle Construction: Pyrazoles and Pyrazolines

3-Nitrophenylhydrazine hydrochloride serves as a key building block in the synthesis of isosteviol-fused pyrazolines and pyrazoles evaluated as potential anticancer agents, as well as pyrazolobenzothiazines investigated as hepatitis C virus replication inhibitors [1].

Medicinal Chemistry Heterocyclic Synthesis Anticancer Agents

Validated Application Scenarios for 3-Nitrophenylhydrazine Hydrochloride in Analytical and Synthetic Workflows


Pharmaceutical Genotoxic Impurity Analysis by HPLC-UV

Employ 3-nitrophenylhydrazine hydrochloride for pre-column derivatization of residual 4-nitrobenzaldehyde in chloramphenicol drug substances and ophthalmic formulations. The method achieves a validated LOD of 0.009 μg/mL with detection at 397 nm, enabling compliance with ICH M7 guidelines for genotoxic impurity control [1].

Forensic and Clinical Quantification of GHB by LC-MRM-MS

Utilize 3-nitrophenylhydrazine hydrochloride to derivatize gamma-hydroxybutyric acid in biological specimens (e.g., autopsy blood, cell culture supernatants from HSV-1 infection studies) with >95% yield. The resulting hydrazone derivative is amenable to sensitive LC-MRM-MS detection, supporting both forensic toxicology casework and virology research [2].

Metabolomics Profiling of Carboxyl- and Carbonyl-Containing Metabolites

Deploy 3-nitrophenylhydrazine hydrochloride as a single reagent for dual derivatization of carbonyls (via direct hydrazone formation) and carboxylic acids (via EDC-mediated coupling) in complex biological matrices. This approach is validated for 13C-labeled pyruvate and lactate quantification in dog blood [3] and short-chain fatty acid analysis in forensic decomposition studies [4].

Medicinal Chemistry Synthesis of Nitro-Substituted Heterocycles

Use 3-nitrophenylhydrazine hydrochloride as a cyclocondensation partner for constructing pyrazoline and pyrazole rings fused to terpenoid scaffolds (e.g., isosteviol) or benzothiazine cores. These heterocyclic systems have demonstrated activity in anticancer and antiviral screening programs, making the reagent valuable for library synthesis [5].

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